4-(2-chlorophenyl)-N-(2,4-difluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
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Overview
Description
4-(2-chlorophenyl)-N-(2,4-difluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chlorophenyl)-N-(2,4-difluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the quinoline core, followed by the introduction of the chlorophenyl, difluorophenyl, and other functional groups through various chemical reactions. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve the desired quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-chlorophenyl)-N-(2,4-difluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions can modify the compound’s structure by adding hydrogen atoms or removing oxygen atoms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of quinoline derivatives with different functional groups, while substitution reactions can introduce new aromatic or aliphatic groups into the compound.
Scientific Research Applications
4-(2-chlorophenyl)-N-(2,4-difluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial effects.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(2-chlorophenyl)-N-(2,4-difluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-2’,4’-difluoroacetophenone: A compound with similar fluorine and chlorine substitutions but a different core structure.
[(2-chlorophenyl)methyl][(2,4-difluorophenyl)methyl]amine: Another compound with similar aromatic substitutions but different functional groups.
Uniqueness
4-(2-chlorophenyl)-N-(2,4-difluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is unique due to its complex structure, which includes multiple aromatic rings and functional groups
Properties
Molecular Formula |
C29H23ClF2N2O2 |
---|---|
Molecular Weight |
505 g/mol |
IUPAC Name |
4-(2-chlorophenyl)-N-(2,4-difluorophenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C29H23ClF2N2O2/c1-16-26(29(36)34-23-12-11-19(31)15-22(23)32)27(20-9-5-6-10-21(20)30)28-24(33-16)13-18(14-25(28)35)17-7-3-2-4-8-17/h2-12,15,18,27,33H,13-14H2,1H3,(H,34,36) |
InChI Key |
NKWNWXRAZOSSQA-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=CC=C4Cl)C(=O)NC5=C(C=C(C=C5)F)F |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=CC=C4Cl)C(=O)NC5=C(C=C(C=C5)F)F |
Origin of Product |
United States |
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